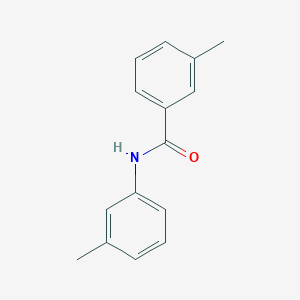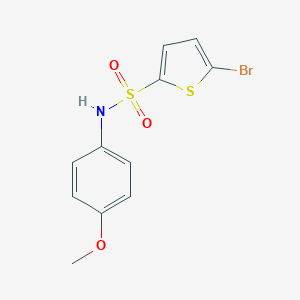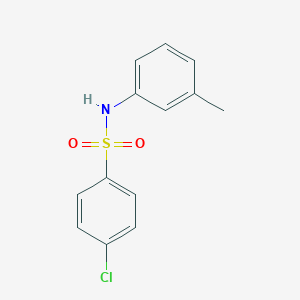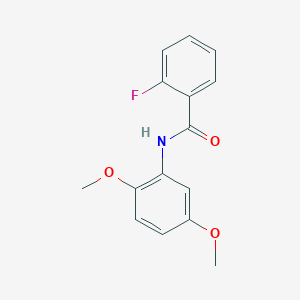![molecular formula C17H17Br2NO3 B270829 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic amide that has a unique chemical structure, making it an interesting subject for investigation.
Wirkmechanismus
The exact mechanism of action of 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, studies have shown that the compound interacts with specific enzymes and proteins in the body, leading to the observed biological effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This inhibition leads to a reduction in inflammation, making the compound a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-cancer activity, inhibiting the growth of various cancer cell lines. The compound has also been shown to have anti-viral activity, inhibiting the replication of the hepatitis C virus. In addition, the compound has been shown to have anti-inflammatory activity, reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its unique chemical structure. The compound has a cyclic amide structure that makes it an interesting subject for investigation. In addition, the compound has been shown to have potential therapeutic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of the compound requires several steps and the use of specialized equipment, making it a challenging compound to work with.
Zukünftige Richtungen
There are several future directions for the investigation of 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of research is the development of new drugs based on the compound. Researchers are currently investigating the use of the compound in the treatment of various diseases, including cancer and viral infections. Another area of research is the investigation of the compound's mechanism of action. Researchers are working to understand how the compound interacts with specific enzymes and proteins in the body, leading to the observed biological effects. Finally, researchers are investigating the potential use of the compound in other fields, such as materials science and catalysis.
Synthesemethoden
The synthesis of 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromo-3,5-dimethylphenylamine with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified through a series of chromatography steps to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to have potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities. Researchers are currently investigating the use of this compound in the development of new drugs for the treatment of various diseases.
Eigenschaften
Molekularformel |
C17H17Br2NO3 |
|---|---|
Molekulargewicht |
443.1 g/mol |
IUPAC-Name |
2-bromo-N-(4-bromo-3,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H17Br2NO3/c1-6-3-8(4-7(2)13(6)18)20-16(21)11-9-5-10-12(11)17(22)23-15(10)14(9)19/h3-4,9-12,14-15H,5H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
PINVYHJFBDEFNH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Kanonische SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)




![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)


![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)